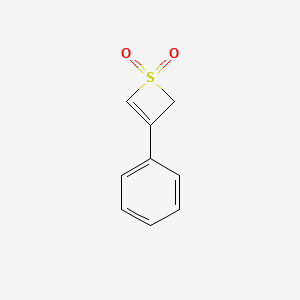

3-phenyl-2H-thiete 1,1-dioxide

Description

Historical Development and Significance of Thiete 1,1-Dioxide Chemistry

The exploration of thiete 1,1-dioxide chemistry began in the mid-20th century with investigations into small-ring sulfur heterocycles. The initial synthesis of the parent compound, thietane (B1214591) 1,1-dioxide, involved the oxidation of thietane. A significant advancement was the use of tungsten-based catalysts with hydrogen peroxide, which provided consistent and high yields of 88.7 to 93.7 percent. This catalyzed oxidation eliminated the problematic induction periods observed in earlier uncatalyzed reactions. orgsyn.org

Further developments in the 1960s and 1970s focused on the functionalization of the thietane 1,1-dioxide ring. Photochemical chlorination was found to produce mono- and dichlorinated derivatives. The resulting 3-chlorothietane (B12797012) 1,1-dioxide proved to be a key intermediate for synthesizing the highly reactive thiete 1,1-dioxide through base-mediated elimination. orgsyn.org

Thiete 1,1-dioxides are recognized for their high reactivity, which is attributed to the strongly stabilizing inductive effect of the sulfone group. researchgate.net They serve as precursors to the transient intermediate vinylsulfene through thermal ring opening. researchgate.netresearchgate.net This intermediate can then participate in various cycloaddition reactions. orgsyn.orgresearchgate.net The versatility of thiete 1,1-dioxides is demonstrated by their use in the synthesis of a range of compounds, including substituted cycloheptatrienes, pyrazoles, and naphthothiete 1,1-dioxides. orgsyn.orgresearchgate.net

Contextualization of Four-Membered Sulfur Heterocycles in Synthetic Chemistry

Four-membered heterocycles containing a sulfur atom, such as thietanes and thietes, are significant in organic synthesis due to their ring strain and the unique reactivity imparted by the sulfur atom. elsevier.comrsc.org These strained rings make them valuable precursors for creating more complex molecules. elsevier.com Thietanes, the saturated analogues of thietes, are found in some biologically active compounds and are useful synthetic intermediates. researchgate.netbeilstein-journals.org

The synthesis of these four-membered sulfur heterocycles can be approached through several strategies, including:

Cyclization reactions: This is a common method involving intramolecular nucleophilic substitution. rsc.org

Ring expansions and contractions: Thietanes can be prepared from thiiranes (three-membered rings) through a one-carbon homologation. rsc.orgresearchgate.net

Photochemical [2+2] cycloadditions: This method is also employed for the construction of the thietane backbone. beilstein-journals.org

The oxidation of thietanes leads to thietane 1,1-dioxides (sulfones), which are key intermediates in their own right. The introduction of functional groups, often at the 3-position, allows for a wide range of chemical transformations. acs.org For instance, 3-chlorothiete 1,1-dioxide reacts with various nucleophiles to yield 3-substituted derivatives. researchgate.netresearchgate.net

The reactivity of these four-membered sulfur heterocycles is heavily influenced by the oxidation state of the sulfur atom and the presence of unsaturation in the ring. Thiete 1,1-dioxides, for example, are highly reactive dienophiles in Diels-Alder reactions. orgsyn.orgresearchgate.net

Overview of Research Trajectories for 3-Phenyl-2H-thiete 1,1-Dioxide and its Analogues

Research on this compound and its analogues has focused on their synthesis, functionalization, and application as building blocks for more complex molecular architectures.

Synthesis and Functionalization: The synthesis of 3-substituted thiete 1,1-dioxides often starts from thietan-3-one (B1315229). nih.govresearchgate.net For example, the addition of an organometallic reagent like a Grignard or organolithium compound to thietan-3-one, followed by oxidation and elimination, yields the desired 3-substituted 2H-thiete 1,1-dioxide. researchgate.net Specifically, this compound has been synthesized in a 40% yield. thieme-connect.de

Recent research has explored C-H activation strategies for the functionalization of the thiete dioxide scaffold. researchgate.netd-nb.info This has enabled the synthesis of a library of axially chiral 2,3-disubstituted thiete dioxides. researchgate.net These chiral molecules owe their stability to electrostatic interactions in the solid state. researchgate.net

Reactivity and Applications: 3-Aryl-2H-thiete 1,1-dioxides are known to be stable compounds. nih.gov Their reactivity is a subject of ongoing investigation. For example, cycloaddition reactions of thiete 1,1-dioxides with various partners have been studied. While thermolysis in the presence of norbornenes leads to Diels-Alder type adducts, reactions with other alkenes can be less successful. researchgate.net The reaction of 3-chlorothiete 1,1-dioxide with enamines, ynamines, and other nucleophiles has been a fruitful area of research, leading to a variety of substituted thietanes and thietes. orgsyn.orgthieme-connect.de

A significant research trajectory involves using thiete dioxide units as templates for creating novel molecular structures. They have been used to construct macrocyclic compounds that are analogues of spherands, a class of macrocyclic ligands. researchgate.netd-nb.info Furthermore, trifluoromethyl-substituted thiete 1,1-dioxides have been synthesized and their reactivity towards nucleophiles and in [3+2]-cycloaddition reactions has been explored. researchgate.net

Research Findings on this compound and Analogues

| Compound/Analogue | Synthetic Method | Key Reactions | Research Focus |

| Thietane 1,1-dioxide | Oxidation of thietane using H₂O₂ and a tungsten catalyst. orgsyn.org | Photochemical chlorination to yield 3-chlorothietane 1,1-dioxide. orgsyn.org | Foundational precursor for thiete 1,1-dioxides. |

| Thiete 1,1-dioxide | Dehydrochlorination of 3-chlorothietane 1,1-dioxide. orgsyn.org | Diels-Alder reactions, cycloadditions with enamines and ynamines, thermolytic ring-opening to vinylsulfene. orgsyn.orgresearchgate.netresearchgate.net | Versatile intermediate for diverse heterocycles. |

| 3-Chlorothiete 1,1-dioxide | Dichlorination of thietane 1,1-dioxide followed by dehydrochlorination. researchgate.netacs.org | Nucleophilic substitution with carbanions, amines, alcohols, and thiols; Diels-Alder reactions. researchgate.netresearchgate.net | Key intermediate for functionalized thietes. |

| This compound | Synthesis reported with a 40% yield. thieme-connect.de | Stable compound; undergoes C-H activation for further functionalization. nih.govd-nb.info | Template for chiral molecules and macrocycles. |

| 2,3-Disubstituted Thiete Dioxides | Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides. researchgate.netd-nb.info | Formation of axially chiral structures. researchgate.netresearchgate.net | Development of novel chiral scaffolds. |

| Thiete Dioxide-based Macrocycles | Coupling of functionalized 3-substituted thiete dioxide units. researchgate.netd-nb.info | Formation of cyclic trimers. researchgate.net | Synthesis of spherand analogues. |

| Trifluoromethyl-substituted Thiete Dioxides | From cyclic keto sulfides via trifluoromethylation, oxidation, and dehydration. researchgate.net | Nucleophilic additions and [3+2]-cycloadditions. researchgate.net | Exploring the impact of fluorine substitution on reactivity. |

Properties

IUPAC Name |

3-phenyl-2H-thiete 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2S/c10-12(11)6-9(7-12)8-4-2-1-3-5-8/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFRXAAXPFSUGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CS1(=O)=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311391 | |

| Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25903-17-7 | |

| Record name | NSC242973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1lambda~6~-thiete-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Phenyl 2h Thiete 1,1 Dioxide and Its Functionalized Derivatives

Foundational Synthetic Routes to the 2H-Thiete 1,1-Dioxide Core

The construction of the 2H-thiete 1,1-dioxide scaffold is a critical first step for the synthesis of its more complex derivatives. The following sections describe the seminal methods for preparing the parent compound.

Establishment of Parent 2H-Thiete 1,1-Dioxide Synthesis (e.g., Dittmer Procedures)

A foundational and direct method for synthesizing 2H-thiete 1,1-dioxide was developed by Dittmer and his colleagues. orgsyn.org This procedure starts with the oxidation of thietane (B1214591) (trimethylene sulfide) to thietane 1,1-dioxide, which is then halogenated and subsequently dehydrohalogenated. orgsyn.org

A key improvement in this synthesis is the use of tungstic acid as a catalyst for the oxidation of thietane, which provides better yields and shorter reaction times compared to uncatalyzed methods. orgsyn.org The subsequent chlorination of thietane 1,1-dioxide at the 3-position is thought to occur via a radical mechanism, where polar effects favor hydrogen abstraction away from the electron-withdrawing sulfone group. orgsyn.org

The resulting 3-chlorothietane (B12797012) 1,1-dioxide is then treated with a base, such as triethylamine (B128534), to induce dehydrochlorination and form the desired 2H-thiete 1,1-dioxide. orgsyn.org This parent compound is a valuable precursor for a variety of substituted thiete dioxides through addition-elimination reactions and cycloadditions. orgsyn.org

Elaboration from 3-Thietanol 1,1-Dioxide and Related Precursors

An alternative approach to the 2H-thiete 1,1-dioxide core involves the dehydration of 3-thietanol 1,1-dioxide. This precursor can be synthesized by the oxidation of a corresponding 3-thietanol, for example, using meta-chloroperoxybenzoic acid (m-CPBA). acs.org The subsequent elimination of water from the 3-thietanol 1,1-dioxide yields the 2H-thiete 1,1-dioxide. This elimination can sometimes occur as a side reaction during other transformations of 3-hydroxythietane 1,1-dioxides. acs.org For instance, treating 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide with certain catalysts can lead to the formation of the corresponding 3-aryl-2H-thiete 1,1-dioxide through an E1 elimination pathway. acs.org

Directed Synthesis of 3-Aryl-2H-thiete 1,1-Dioxides

The introduction of an aryl group at the 3-position of the 2H-thiete 1,1-dioxide ring significantly influences its chemical reactivity and properties. The following methods are employed for the specific synthesis of 3-phenyl-2H-thiete 1,1-dioxide and its analogs.

Organometallic Reagent-Mediated Approaches for this compound (e.g., Phenylmagnesium Bromide)

A common and effective method for the synthesis of this compound involves the reaction of 3-chlorothiete 1,1-dioxide with an organometallic reagent like phenylmagnesium bromide. acs.org This reaction proceeds via a nucleophilic substitution pathway.

Another strategy begins with the addition of an organomagnesium or organolithium reagent to thietan-3-one (B1315229). d-nb.info This is followed by hydrolysis to yield a tertiary alcohol. The alcohol is then oxidized, often with m-CPBA, to the corresponding thietane 1,1-dioxide. Finally, a β-elimination reaction, typically induced by mesyl chloride and triethylamine, generates the double bond, affording the 3-substituted 2H-thiete 1,1-dioxide. d-nb.info

Preparation of Diversely Substituted 3-Aryl Analogs

The synthetic strategies used for this compound can be extended to prepare a wide variety of 3-aryl analogs. By employing different aryl organometallic reagents, a library of 3-aryl-2H-thiete 1,1-dioxides with diverse electronic and steric properties can be synthesized. d-nb.infonih.gov For example, various substituted phenylmagnesium bromides or phenyllithium (B1222949) reagents can be used to introduce substituents on the phenyl ring. nih.gov

Furthermore, palladium-catalyzed C-H activation strategies have been developed to functionalize the 3-aryl group after the thiete dioxide core has been formed. nih.gov This allows for the introduction of additional diversity and the synthesis of complex, axially chiral molecules. d-nb.infonih.gov

Synthesis of Halogenated 2H-Thiete 1,1-Dioxide Intermediates

Halogenated 2H-thiete 1,1-dioxides are crucial intermediates for the synthesis of a wide range of functionalized derivatives.

The synthesis of 3-chlorothiete 1,1-dioxide is a key step in many synthetic routes. orgsyn.org It is typically prepared by the dichlorination of thietane 1,1-dioxide followed by a controlled dehydrochlorination. orgsyn.orgresearchgate.net This intermediate readily undergoes nucleophilic substitution reactions with various nucleophiles, including carbanions, amines, alcohols, and thiols, to produce a variety of 3-substituted thiete 1,1-dioxides. researchgate.netresearchgate.net

Other halogenated derivatives, such as 2-bromo-2H-thiete 1,1-dioxide and 2-bromo-3-chloro-2H-thiete 1,1-dioxide, have also been prepared, expanding the range of possible transformations. researchgate.net The addition of halogens to thietes followed by dehydrohalogenation is a general method for preparing 4-halo-2H-thiete 1,1-dioxides. thieme-connect.de

Methods for 3-Chloro-2H-thiete 1,1-Dioxide Synthesis

A key intermediate in the synthesis of various 3-substituted thiete 1,1-dioxides is 3-chloro-2H-thiete 1,1-dioxide. orgsyn.orgacs.org Its preparation typically begins with the oxidation of thietane to thietane 1,1-dioxide. acs.org This is followed by chlorination and subsequent dehydrochlorination.

One established method involves the dichlorination of thietane 1,1-dioxide to yield 3,3-dichlorothietane 1,1-dioxide. orgsyn.orgresearchgate.net This intermediate is then subjected to dehydrochlorination to produce 3-chloro-2H-thiete 1,1-dioxide. orgsyn.orgacs.orgresearchgate.net An alternative approach is the direct chlorination of thietane 1,1-dioxide, which can be controlled to favor the formation of 3-chlorothietane 1,1-dioxide. acs.org

The reaction of 3,3-dichlorothietane 1,1-dioxide with triethylamine in toluene (B28343) at 60°C for two hours results in the formation of 3-chloro-2H-thiete 1,1-dioxide. orgsyn.org After cooling, the triethylamine hydrochloride byproduct is filtered off, and the product can be isolated from the toluene solution. orgsyn.org

| Starting Material | Reagents | Product | Reference |

| 3,3-Dichlorothietane 1,1-dioxide | Triethylamine, Toluene | 3-Chloro-2H-thiete 1,1-dioxide | orgsyn.org |

| Thietane 1,1-dioxide | Chlorine, Light | 3-Chlorothietane 1,1-dioxide | acs.org |

Preparation of Dibrominated and Bromo-chlorinated Thiete Dioxides

The synthesis of halogenated thiete dioxides extends to brominated and mixed bromo-chlorinated derivatives. These compounds are also valuable intermediates for further functionalization. The preparation of 2,3-dibromothietane 1,1-dioxide, 2,3-dibromo-3-chlorothietane 1,1-dioxide, 2-bromo-2H-thiete 1,1-dioxide, and 2-bromo-3-chloro-2H-thiete 1,1-dioxide has been reported. acs.orgresearchgate.netresearchgate.net

The synthesis of 2-bromo-3-chloro-2H-thiete 1,1-dioxide can be achieved through the bromination of 3-chloro-2H-thiete 1,1-dioxide, followed by the elimination of hydrogen bromide. acs.org

Advanced Functionalization Strategies for 2H-Thiete 1,1-Dioxide Scaffolds

The inherent strain and unique electronic properties of the 2H-thiete 1,1-dioxide ring system make it amenable to a variety of functionalization reactions, leading to diverse and complex molecular structures.

Bifunctionalization Techniques for Highly Strained Systems

A notable advancement in the functionalization of 2H-thiete 1,1-dioxides is the direct synthesis of highly strained bifunctionalized derivatives. A pyridine-mediated [2+2] cycloaddition reaction has been developed to synthesize dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides from sulfonyl chlorides and dialkyl acetylenedicarboxylates. researchgate.netrsc.orgnih.gov This method is efficient for creating highly functionalized and strained four-membered rings. rsc.org

In this reaction, pyridine (B92270) acts as both a base and a nucleophilic catalyst. rsc.org It first facilitates the elimination of hydrogen chloride from the sulfonyl chloride to generate a sulfene (B1252967) intermediate. Pyridine then attacks the sulfene, forming a zwitterionic intermediate which in turn attacks the dialkyl acetylenedicarboxylate. This is followed by an intramolecular cyclization and isomerization to yield the final bifunctionalized 2H-thiete 1,1-dioxide product. rsc.org

| Reactant 1 | Reactant 2 | Mediator | Product Type | Reference |

| Sulfonyl Chlorides | Dialkyl Acetylenedicarboxylates | Pyridine | Dialkyl 2H-thiete-2,3-dicarboxylate 1,1-dioxides | researchgate.netrsc.orgnih.gov |

Introduction of Other Substituents (e.g., Cyano, Ferrocenyl, Alkyl, Methylphenyl)

The versatility of the 2H-thiete 1,1-dioxide scaffold allows for the introduction of a wide range of substituents, each imparting unique properties to the molecule.

Cyano Group: The synthesis of 3-cyanothiete 1,1-dioxide has been reported, and its double bond is active towards nucleophilic reagents like amino compounds and 1,3-dipoles. google.com.uaacs.orgresearchgate.net

Ferrocenyl Group: 3-Ferrocenyl-2H-thiete 1,1-dioxide has been synthesized, demonstrating the incorporation of organometallic moieties into the thiete dioxide structure. dntb.gov.uaacs.org

Alkyl Groups: The synthesis of alkyl-substituted thietes, such as 2-propyl-2H-thiete 1,1-dioxide, has been achieved through methods like Hofmann elimination from the corresponding 3-amino-2-propylthietane 1,1-dioxide. beilstein-journals.orgbeilstein-journals.org

Methylphenyl Groups: The synthesis of 3-(p-tolyl)thietan-3-ol, a precursor for the corresponding thiete dioxide, has been accomplished via the reaction of thietan-3-one with 4-methylphenyl magnesium bromide. acs.org Additionally, one-pot multicomponent reactions have been utilized to synthesize imino-thiazolidinone compounds bearing a p-tolylimino group, which can be related to methylphenyl-substituted systems. bas.bg

The introduction of these varied substituents is often achieved through the reaction of 3-chloro-2H-thiete 1,1-dioxide with appropriate nucleophiles, such as carbanions, amines, alcohols, and thiols, leading to 3-substituted thietane or 2H-thiete 1,1-dioxides. acs.orgresearchgate.netresearchgate.net

Reactivity Profiles and Mechanistic Aspects of 3 Phenyl 2h Thiete 1,1 Dioxide Transformations

Cycloaddition Chemistry of the 2H-Thiete 1,1-Dioxide System

The strained double bond in the 2H-thiete 1,1-dioxide ring is highly activated by the adjacent sulfonyl group, making it an excellent participant in various cycloaddition reactions. This reactivity allows for the construction of a wide range of fused and spirocyclic heterocyclic systems.

[3+2] Cycloadditions (e.g., with Nitrones, Diazoalkanes)

The electron-deficient alkene of the thiete sulfone system readily engages in [3+2] cycloaddition reactions with 1,3-dipoles such as diazoalkanes and nitrones. These reactions are a powerful tool for synthesizing novel pyrazoline- and isoxazolidine-fused thietane (B1214591) 1,1-dioxides.

With diazoalkanes, the reaction often yields a mixture of regioisomers. researchgate.net For instance, the reaction of the parent thiete 1,1-dioxide with diazomethane (B1218177), diazoethane, and phenyldiazomethane (B1605601) results in similar amounts of the two possible regioisomeric adducts. researchgate.net However, the reaction can be highly regioselective depending on the substituent on the diazoalkane. The reaction with diphenyldiazomethane, for example, is reported to be regiospecific. researchgate.net Studies on 3-trifluoromethyl-2H-thiete 1,1-dioxide have shown that cycloadditions with diazomethane lead to regioisomeric mixtures of dihydropyrazole-fused cycloadducts. researchgate.netresearchgate.net In contrast, its reaction with ethyl diazoacetate and in-situ generated 2,2,2-trifluoro-diazoethane proceeds regioselectively, forming pyrazolino-sultine derivatives through the rearrangement of the initial cycloadducts. researchgate.net

Similarly, cycloadditions with nitrilimines, another class of 1,3-dipoles, have been shown to be regioselective. The reaction of 3-trifluoromethyl-2H-thiete 1,1-dioxide with in-situ generated N-phenyl nitrilimines gives dihydropyrazole-thietane 1,1-dioxides in a regioselective manner. researchgate.net

Table 1: Regiochemical Outcomes of [3+2] Cycloaddition of Thiete 1,1-Dioxides with Diazoalkanes

| Thiete 1,1-Dioxide Reactant | Diazoalkane Reactant | Outcome | Reference |

|---|---|---|---|

| Thiete 1,1-dioxide | Diazomethane, Diazoethane, Phenyldiazomethane | Mixture of two regioisomers | researchgate.net |

| Thiete 1,1-dioxide | Diphenyldiazomethane | Regiospecific | researchgate.net |

| 3-Trifluoromethyl-2H-thiete 1,1-dioxide | Diazomethane | Regioisomeric mixture | researchgate.net |

Diels-Alder Reactions with Dienes and Heterodienes (e.g., 1,3-Butadiene (B125203), 1,3-Diphenylisobenzofuran, α-Pyrone)

As a potent dienophile, the 2H-thiete 1,1-dioxide core participates in [4+2] Diels-Alder cycloadditions with a variety of dienes and heterodienes. This reactivity has been demonstrated with analogues such as 3-chlorothiete 1,1-dioxide, which readily undergoes Diels-Alder reactions with both 1,3-butadiene and the highly reactive 1,3-diphenylisobenzofuran. orgsyn.orgresearchgate.netacs.orgresearchgate.net These reactions provide access to bicyclic sulfur-containing frameworks.

The reaction of the parent thiete 1,1-dioxide with α-pyrone, a reactive heterodiene, has also been reported. researchgate.net α-Pyrones are valuable partners in Diels-Alder reactions for introducing a C4H4 unit into a molecule. researchgate.net The reaction of thiete sulfone with α-pyrone proceeds via a Diels-Alder pathway, leading to subsequent fragmentation products. researchgate.net

Table 2: Examples of Diels-Alder Reactions of Thiete 1,1-Dioxide Analogues

| Dienophile | Diene | Key Finding | Reference |

|---|---|---|---|

| 3-Chlorothiete 1,1-dioxide | 1,3-Butadiene | Undergoes Diels-Alder reaction | orgsyn.orgacs.orgresearchgate.net |

| 3-Chlorothiete 1,1-dioxide | 1,3-Diphenylisobenzofuran | Undergoes Diels-Alder reaction | orgsyn.orgacs.orgresearchgate.net |

Cycloadditions Involving Enamines, Dienamines, and Ynamines

The electron-poor double bond of thiete 1,1-dioxides is highly susceptible to attack by electron-rich π-systems like enamines, dienamines, and ynamines. The parent thiete 1,1-dioxide has been shown to undergo cycloaddition reactions with these substrates. orgsyn.orgrsc.org These reactions typically proceed via a stepwise mechanism involving a zwitterionic intermediate, leading to the formation of functionalized cyclobutane (B1203170) or other rearranged heterocyclic systems. For example, the reaction with ynamines can yield substituted 2H-thiete 1,1-dioxides. thieme-connect.de

Regioselectivity and Stereocontrol in Cycloaddition Pathways

The regioselectivity and stereochemistry of cycloadditions involving 3-phenyl-2H-thiete 1,1-dioxide are dictated by a combination of electronic and steric factors. In [3+2] cycloadditions with unsymmetrical 1,3-dipoles, the formation of regioisomers is common, as seen with diazoalkanes. researchgate.net The electronic character of the substituents on both the thiete and the dipole plays a crucial role in determining the major isomer, a phenomenon rationalized by perturbation molecular orbital theory. researchgate.net However, as noted with diphenyldiazomethane and ethyl diazoacetate, high regioselectivity can be achieved. researchgate.netresearchgate.net

In Diels-Alder reactions, the stereochemical outcome is typically governed by the endo rule, although exceptions can occur. The regioselectivity is controlled by the electronic polarization of the diene and the dienophile. For this compound, the phenyl group's electronic influence and steric bulk are expected to significantly direct the approach of the incoming diene, leading to specific regio- and stereoisomers.

Thermolytic Behavior and Rearrangement Processes

Upon heating, this compound undergoes characteristic thermal reactions, most notably ring-opening to form a highly reactive intermediate.

Generation and Reactions of Vinylsulfene Intermediates

The thermolysis of 2H-thiete 1,1-dioxides is a well-established method for generating vinylsulfenes, which are transient α,β-unsaturated sulfene (B1252967) species (RCH=C(R')C(R'')=SO₂). orgsyn.org Heating this compound induces a conrotatory electrocyclic ring-opening, yielding the corresponding 1-phenylvinylsulfene intermediate. This process is analogous to the thermolysis of the parent thiete 1,1-dioxide, which rearranges to 5H-1,2-oxathiole-2-oxide (a cyclic sulfinate ester, or sultine) via a vinylsulfene intermediate. cdnsciencepub.comresearchgate.netcdnsciencepub.com

These highly reactive vinylsulfenes can be trapped by various reagents. In the presence of strained alkenes like norbornene, they undergo [4+2] cycloadditions. epdf.pub They can also be intercepted by nucleophiles; for instance, trapping with phenol (B47542) leads to the formation of allyl sulfonate derivatives. orgsyn.orgresearchgate.net In the absence of a trapping agent, the vinylsulfene can undergo intramolecular cyclization onto one of its substituents or rearrange to a more stable sultine. cdnsciencepub.comthieme-connect.de The thermolysis of 2-phenylthiete 1,1-dioxide has been specifically noted to proceed through a vinylsulfene intermediate. cdnsciencepub.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Nitrone |

| Diazoalkane |

| 1,3-Butadiene |

| 1,3-Diphenylisobenzofuran |

| α-Pyrone |

| Enamine |

| Dienamine |

| Ynamine |

| Vinylsulfene |

| Thiete 1,1-dioxide |

| 3-chlorothiete 1,1-dioxide |

| Pyrazoline |

| Isoxazolidine |

| Thietane 1,1-dioxide |

| Diazomethane |

| Diazoethane |

| Phenyldiazomethane |

| Diphenyldiazomethane |

| 3-Trifluoromethyl-2H-thiete 1,1-dioxide |

| Dihydropyrazole |

| Ethyl diazoacetate |

| 2,2,2-trifluoro-diazoethane |

| Pyrazolino-sultine |

| Nitrilimine |

| N-phenyl nitrilimine |

| 5H-1,2-oxathiole-2-oxide |

| Sultine |

| Norbornene |

| Phenol |

| Allyl sulfonate |

Unimolecular Cyclization to Unsaturated Sultenes

The thermal behavior of thiete 1,1-dioxides is characterized by a significant ring-opening reaction to form a reactive intermediate, vinylsulfene (CH₂=CHCH=SO₂). orgsyn.org This process is a key step that precedes further transformations. Upon heating in either solution or the vapor phase, thiete 1,1-dioxide undergoes a rearrangement to yield a five-membered unsaturated cyclic sulfinate ester, known as a sultene. researchgate.netcdnsciencepub.com Specifically, the parent thiete 1,1-dioxide rearranges to 5H-1,2-oxathiole-2-oxide. researchgate.netcdnsciencepub.com This unimolecular cyclization of the vinylsulfene intermediate is a notable aspect of its reactivity profile. orgsyn.org In the presence of phenol, the vinylsulfene intermediate can be trapped, leading to the formation of phenyl 2-propene-1-sulfonate, providing evidence for its existence. researchgate.netcdnsciencepub.com

Extrusion Reactions from Related Thietane 1,1-Dioxides

Extrusion reactions, where a small stable molecule like sulfur dioxide (SO₂) is eliminated, are a common feature in the chemistry of cyclic sulfones. While the primary thermal reaction of 2H-thiete 1,1-dioxide is rearrangement, related saturated and substituted thietane 1,1-dioxides undergo thermal decomposition via extrusion. researchgate.netcdnsciencepub.com Flash thermolysis of various thietane 1,1-dioxides and 3-thietanone 1,1-dioxides results in products derived from extrusion processes. researchgate.netcdnsciencepub.comscispace.com For instance, the decomposition of thiirene (B1235720) 1,1-dioxides into sulfur dioxide and the corresponding acetylene (B1199291) is a known reaction, often catalyzed by transition metal complexes. researchgate.net However, in the case of 3-thietanol 1,1-dioxide, the thermolysis yields products like acetaldehyde (B116499) and formaldehyde, which are believed to arise from the cycloreversion product, sulfene (CH₂=SO₂), rather than a direct SO₂ extrusion. researchgate.netcdnsciencepub.com

Nucleophilic and Organometallic Reactions on the Thiete 1,1-Dioxide Ring

Substitution Reactions of Halogenated Thiete Dioxides (e.g., with Carbanions, Amines, Alcohols, Thiols)

Halogenated thiete dioxides, such as 3-chloro-2H-thiete 1,1-dioxide, serve as versatile intermediates for the synthesis of various 3-substituted derivatives. orgsyn.orgresearchgate.net The electron-withdrawing sulfone group activates the double bond for nucleophilic attack, facilitating addition-elimination reactions. researchgate.net These reactions proceed via attack of a nucleophile at the carbon atom bearing the halogen, which acts as a leaving group. savemyexams.com This methodology allows for the introduction of a wide range of functional groups onto the thiete dioxide scaffold. researchgate.net

A variety of nucleophiles have been successfully employed in these substitution reactions:

Carbanions: The reaction with soft carbon nucleophiles, such as the anions of dimethyl malonate or diethyl malonate, leads to the formation of 3-[bis(alkoxycarbonyl)methylidene]thietane 1,1-dioxide. researchgate.net

Amines, Alcohols, and Thiols: These nucleophiles also react with 3-chloro-2H-thiete 1,1-dioxide to yield the corresponding 3-substituted thiete or thietane 1,1-dioxides. researchgate.net For example, reaction with an amine would yield a 3-amino derivative, while an alcohol would produce a 3-alkoxy derivative. researchgate.netausetute.com.au

Table 1: Examples of Nucleophilic Substitution Reactions on 3-Chloro-2H-thiete 1,1-Dioxide

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Carbanion | Diethyl malonate anion | 3-[bis(ethoxycarbonyl)methylidene]thietane 1,1-dioxide |

| Amine | Cyclohexylamine | 3-(Cyclohexylamino)-2H-thiete 1,1-dioxide |

| Alcohol | Ethanol | 3-Ethoxy-2H-thiete 1,1-dioxide |

This table is illustrative, based on the described reactivity. researchgate.net

Reduction Chemistry of the Unsaturated Sulfone Moiety

The carbon-carbon double bond in the 2H-thiete 1,1-dioxide ring is susceptible to reduction. This reactivity is attributed to the powerful electron-withdrawing nature of the adjacent sulfone group, which polarizes the double bond and makes it electrophilic. mdma.ch

Selective reduction of the C=C bond without affecting the sulfone group can be achieved using specific reducing agents. It has been reported that sodium borohydride (B1222165) reduces thiete 1,1-dioxide to the corresponding saturated sulfone, thietane 1,1-dioxide. mdma.chresearchgate.net This contrasts with more powerful reducing agents like lithium aluminum hydride, which can reduce the entire sulfone functionality. researchgate.net The use of sodium cyanoborohydride has also been noted for its ability to selectively reduce activated carbon-carbon double bonds in α,β-unsaturated systems. mdma.ch

Formation and Reactivity of Metal Complexes (e.g., Platinum and Iron Complexes)

The strained, unsaturated ring of thiete 1,1-dioxide can act as a ligand in organometallic chemistry. The formation of stable metal complexes with this heterocyclic system has been reported. thieme-connect.de Specifically, both platinum and iron complexes of thiete 1,1-dioxide have been synthesized and characterized. orgsyn.org The interaction typically involves the π-system of the double bond coordinating to the metal center. These complexes are of interest as the coordination can modify the reactivity of the thiete ring, potentially enabling new transformations. The synthesis of diiron(I) dithiolato carbonyl complexes from thiols and iron carbonyls highlights the affinity of iron for sulfur-containing ligands, providing a broader context for the formation of iron-thiete dioxide complexes. nih.gov

C-H Activation and Macrocyclization Strategies

Thiete dioxide scaffolds, including this compound, have recently emerged as valuable templates for advanced synthetic strategies involving C-H activation. researchgate.netnih.govcore.ac.uk This approach allows for the direct functionalization of the thiete ring or its substituents, bypassing the need for pre-functionalized starting materials. core.ac.uk

Palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides has been successfully employed to create a library of 2,3-disubstituted thiete dioxides. nih.govcore.ac.uk These molecules can exhibit axial chirality, a feature of significant interest in catalyst development and drug design. nih.govnih.gov The stability of these chiral molecules can be influenced by electrostatic interactions in the solid state. researchgate.netnih.gov

Furthermore, these C-H activation strategies have been extended to the synthesis of novel macrocyclic structures. researchgate.netnih.gov By utilizing 3-substituted thiete dioxides bearing a reactive site on the substituent (e.g., a meta-bromoaryl group), it is possible to form cyclic trimers. core.ac.uk This opens a pathway to unprecedented macrocyclic ring systems analogous to spherands, which are known for their ability to form strong complexes with ions. researchgate.netnih.govcore.ac.uk

Table 2: C-H Activation and Macrocyclization Based on Thiete Dioxides

| Starting Material Type | Strategy | Product Type | Significance |

|---|---|---|---|

| 3-Aryl-2H-thiete 1,1-dioxide | Pd-catalyzed C-H Arylation | 2,3-Diaryl-2H-thiete 1,1-dioxide | Access to axially chiral molecules nih.govcore.ac.uk |

Directed C-H Functionalization for Novel Architectures

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis for creating complex molecules efficiently. In the context of 3-substituted thiete dioxides, including the 3-phenyl derivative, palladium-catalyzed C-H activation has emerged as a key method for architectural diversification. core.ac.uknih.gov This approach allows for the introduction of various substituents onto the thiete dioxide scaffold, leading to the synthesis of novel and sophisticated molecular structures. core.ac.ukresearchgate.net

Researchers have successfully employed a catalytic system, often comprising palladium acetate (B1210297) (Pd(OAc)2), pivalic acid, and a phosphine (B1218219) ligand like tricyclohexylphosphine, to facilitate the C-H functionalization of 3-substituted thiete dioxides. nih.gov This methodology has been instrumental in creating a library of 2,3-disubstituted thiete dioxides. core.ac.ukresearchgate.net A significant outcome of this research is the synthesis of axially chiral molecules, whose stability is derived from electrostatic interactions in the solid state. core.ac.uknih.govnih.gov

The versatility of this C-H activation strategy is demonstrated by the range of coupling partners that can be employed. nih.gov For instance, the reaction of this compound with various aryl bromides can lead to the formation of bis-arylated structures. nih.gov These reactions typically proceed via a base-assisted intramolecular electrophilic substitution (BIES) mechanism. nih.gov The ability to functionalize the thiete dioxide core in a directed manner opens up avenues for creating molecules with specific geometries and electronic properties. nih.gov

Table 1: Examples of Directed C-H Functionalization of Thiete Dioxides

| Starting Thiete Dioxide | Coupling Partner | Product | Yield (%) |

| This compound | Aryl Bromide | 2-Aryl-3-phenyl-2H-thiete 1,1-dioxide | Varies |

| 3-(p-Tolyl)-2H-thiete 1,1-dioxide | 4-(2-Bromophenyl)pyridine | Tetraarylated Scaffold | 57-88 |

| 3-(Naphthalen-2-yl)-2H-thiete 1,1-dioxide | Aryl Bromide | Axially Chiral Biaryl | Varies |

Data compiled from studies on C-H activation of thiete dioxides. Yields are representative and can vary based on specific reaction conditions.

Construction of Macrocyclic Structures Incorporating Thiete Dioxide Units

The unique properties of this compound and its derivatives extend to their use as templates for the construction of macrocyclic structures. core.ac.uknih.govnih.gov These macrocycles are of significant interest due to their potential applications as analogues to spherands, a class of compounds known for their strong ion-complexing abilities. nih.govd-nb.info

The synthetic strategy towards these macrocycles often involves the C-H activation and subsequent coupling of thiete dioxide units that have been pre-functionalized. nih.govresearchgate.net Specifically, mono-arylated thiete dioxides bearing a bromide at the meta position of the aryl moiety have been utilized as building blocks. nih.gov Under palladium catalysis, these units can undergo successive couplings to form trimeric macrocycles as the major products, alongside the potential formation of linear oligomers. nih.gov

Table 2: Synthesis of a Trimeric Macrocycle from a Functionalized Thiete Dioxide

| Reactant | Product | Yield (%) |

| 3-(3-Bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxide | Trimeric Macrocycle (7d) | 42 |

This table highlights a specific example of macrocyclization using a thiete dioxide building block. nih.gov

The development of these synthetic methodologies, focusing on both directed C-H functionalization and macrocyclization, underscores the versatility of this compound as a scaffold in modern organic synthesis. core.ac.uk These strategies not only allow for the creation of structurally diverse molecules but also open the door to exploring their potential applications in various fields of chemistry. core.ac.uknih.gov

Advanced Applications of 3 Phenyl 2h Thiete 1,1 Dioxide in Synthetic Design

Utilization as Versatile Building Blocks in Organic Synthesis

The unique structural and electronic properties of 3-phenyl-2H-thiete 1,1-dioxide make it an attractive starting material for synthetic chemists. beilstein-journals.org Its strained four-membered ring can be selectively opened or can participate in various cycloaddition reactions, while the phenyl group and the sulfone moiety offer sites for further functionalization.

Precursors for Complex Molecular Architectures and Natural Product Synthesis

This compound and its derivatives are valuable precursors for a variety of complex molecules. While direct applications in the total synthesis of natural products containing a thiete core are not documented in the literature, their saturated analogues, thietanes, are significant motifs in biologically active compounds. beilstein-journals.org The thiete dioxide can serve as a convenient entry point to these saturated systems through reduction methods like catalytic hydrogenation. beilstein-journals.org

The synthetic utility is often demonstrated in the creation of larger, intricate structures. For instance, thiete dioxides can be employed as templates that, through functionalization strategies like C-H activation, lead to new libraries of molecules. manchesterorganics.comacs.org Although not directly applied to natural products, this methodology showcases their potential for building complex molecular frameworks from simple starting materials.

Design of Scaffolds for Medicinal Chemistry Research

Four-membered heterocycles, including thietane (B1214591) dioxides, are of growing interest in medicinal chemistry. They introduce three-dimensional character and polarity into molecular designs, which can favorably influence physicochemical properties and biological activity. rsc.orgthieme-connect.de The thietane dioxide moiety, considered an expanded sulfone, has been incorporated into potential therapeutics, such as PI3K-Alpha inhibitors for cancer and LpxC inhibitors with antibacterial properties. thieme-connect.de

This compound serves as a key scaffold for creating libraries of compounds for medicinal research. beilstein-journals.orgmanchesterorganics.com Its derivatives can be functionalized to produce a range of substituted thietanes and other novel heterocyclic systems, which are then evaluated for biological activity. The ability to generate diverse and structurally complex molecules from this single precursor is a significant advantage in drug discovery programs.

Role in Generating Reactive Chemical Intermediates for Cascade Reactions

A key feature of thiete 1,1-dioxides is their ability to act as precursors to highly reactive intermediates. Upon thermal or photochemical activation, thiete 1,1-dioxide can undergo ring-opening to generate vinylsulfene (CH₂=CHCH=SO₂), a transient species that can be trapped in cycloaddition reactions. This reactivity allows for the construction of complex polycyclic systems through cascade reactions.

While the parent thiete 1,1-dioxide is a known source of vinylsulfene, substituted derivatives like this compound can in principle generate substituted vinylsulfenes, expanding the scope of possible cascade reactions. These intermediates can participate in Diels-Alder reactions, [3+2] cycloadditions, and other pericyclic processes, leading to the rapid assembly of intricate molecular frameworks. The generation of these reactive species from a stable, easily handled precursor is a significant synthetic advantage.

Development of Novel Ring Systems and Axially Chiral Frameworks

The strain and reactivity of this compound have been harnessed to develop innovative synthetic methodologies for accessing novel heterocyclic systems and challenging chiral structures.

Synthesis of Twisted Scaffolds and Chiral Molecules

Recent research has demonstrated the use of thiete dioxide units as templates for creating axially chiral molecules. manchesterorganics.comacs.org Through palladium-catalyzed C-H functionalization, 3-substituted thiete dioxides can be converted into 2,3-disubstituted derivatives. beilstein-journals.org When the substituents are sufficiently bulky, rotation around the C2-C3 bond is restricted, leading to stable atropisomers that exhibit axial chirality. beilstein-journals.org

This strategy has been successfully employed to synthesize a library of new axially chiral molecules from simple thiete dioxide building blocks. manchesterorganics.com The stability of these chiral frameworks is often supported by electrostatic interactions in the solid state. manchesterorganics.comacs.org This approach provides a novel entry into a class of chiral molecules that are of significant interest in catalysis and materials science. beilstein-journals.org

Table 1: Synthesis of Axially Chiral 2,3-Disubstituted Thiete Dioxides via C-H Functionalization beilstein-journals.org

| Starting Material (3-Substituted Thiete Dioxide) | Aryl Coupling Partner | Product (2,3-Disubstituted Thiete Dioxide) | Yield (%) |

|---|---|---|---|

| 3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | 1-bromo-4-nitrobenzene | 3-([1,1'-biphenyl]-2-yl)-2-(4-nitrophenyl)-2H-thiete 1,1-dioxide | 93 |

| 3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | 1-bromo-4-methoxybenzene | 3-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenyl)-2H-thiete 1,1-dioxide | 85 |

| 3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | 2-bromothiophene | 2-(thiophen-2-yl)-3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | 75 |

| 3-(p-tolyl)-2H-thiete 1,1-dioxide | 1-bromo-2-nitrobenzene | 2-(2-nitrophenyl)-3-(p-tolyl)-2H-thiete 1,1-dioxide | 65 |

Access to Fused Isoxazoline (B3343090) Azetidines and Thietanes via [3+2]-Cycloadditions

The double bond in 2H-thiete 1,1-dioxides is an excellent dipolarophile, readily participating in [3+2]-cycloaddition reactions with 1,3-dipoles like nitrile oxides. This reactivity has been exploited to construct novel fused heterocyclic systems. By combining efficient methods for preparing substituted thietes with highly regioselective and diastereoselective [3+2]-cycloadditions, a straightforward pathway to fused isoxazoline thietanes has been developed.

This methodology provides access to a new class of elaborated molecular architectures with significant potential in medicinal chemistry and pharmacology. The reaction proceeds with high control over stereochemistry, allowing for the synthesis of complex, three-dimensional structures from relatively simple starting materials.

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 25903-17-7 | C₉H₈O₂S |

| Thietane | 287-27-4 | C₃H₆S |

| PI3K-Alpha inhibitor | Not specified | Not specified |

| LpxC inhibitor | Not specified | Not specified |

| Vinylsulfene | Not specified | C₂H₄O₂S |

| 3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | Not specified | C₁₅H₁₂O₂S |

| 1-bromo-4-nitrobenzene | 586-78-7 | C₆H₄BrNO₂ |

| 3-([1,1'-biphenyl]-2-yl)-2-(4-nitrophenyl)-2H-thiete 1,1-dioxide | Not specified | C₂₁H₁₅NO₄S |

| 1-bromo-4-methoxybenzene | 104-92-7 | C₇H₇BrO |

| 3-([1,1'-biphenyl]-2-yl)-2-(4-methoxyphenyl)-2H-thiete 1,1-dioxide | Not specified | C₂₂H₁₈O₃S |

| 2-bromothiophene | 1003-09-4 | C₄H₃BrS |

| 2-(thiophen-2-yl)-3-([1,1'-biphenyl]-2-yl)-2H-thiete 1,1-dioxide | Not specified | C₁₉H₁₄O₂S₂ |

| 3-(p-tolyl)-2H-thiete 1,1-dioxide | Not specified | C₁₀H₁₀O₂S |

| 1-bromo-2-nitrobenzene | 577-19-5 | C₆H₄BrNO₂ |

| 2-(2-nitrophenyl)-3-(p-tolyl)-2H-thiete 1,1-dioxide | Not specified | C₁₆H₁₃NO₄S |

| Isoxazoline | 504-73-4 | C₃H₅NO |

| Azetidine | 503-29-7 | C₃H₇N |

Computational and Spectroscopic Insights into 3 Phenyl 2h Thiete 1,1 Dioxide Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, in conjunction with spectroscopic analysis, have been pivotal in elucidating the unique electronic properties of the thiete 1,1-dioxide ring system and the profound influence of the sulfone group on its chemical behavior.

Photoelectron (PE) and electron transmission (ET) spectroscopy have been employed to probe the electronic structure of thiete 1,1-dioxide and its derivatives. doi.orguni-heidelberg.de The He(I)α photoelectron spectra provide information about the ionization energies of valence electrons, particularly those in π orbitals, while ET spectra reveal the energies of temporary negative ion states (anion states), which correspond to electron attachment processes into unoccupied molecular orbitals like π* orbitals. doi.orgunl.edu

For the parent thiete 1,1-dioxide, these studies have allowed for the unambiguous assignment of the π ionization and π* attachment processes. doi.orgresearchgate.net Comparison with related four-membered ring sulfones, such as thietane (B1214591) 1,1-dioxide, highlights the electronic impact of the double bond within the strained ring. doi.orguni-heidelberg.de These spectroscopic techniques are crucial for understanding the frontier molecular orbitals (HOMO and LUMO) that govern the compound's reactivity. doi.org

Table 1: Spectroscopic Data for Thiete 1,1-Dioxide Systems

| Spectroscopic Technique | Observation | Implication |

|---|---|---|

| Photoelectron (PE) Spectroscopy | Measures π ionization energies. | Provides insight into the energy of the Highest Occupied Molecular Orbital (HOMO). doi.org |

Theoretical studies, supported by PE and ET spectroscopic data, have clearly demonstrated the powerful influence of the sulfone (SO₂) group on the reactivity of the thiete ring. doi.orgresearchgate.net The sulfone group exerts a strong electron-withdrawing inductive effect, which significantly stabilizes the π and π* molecular orbitals of the double bond. doi.org

This stabilization has profound consequences for the molecule's reactivity. researchgate.net The lowering of the LUMO energy makes the double bond in thiete 1,1-dioxides highly susceptible to attack by nucleophiles and makes it a potent dienophile in cycloaddition reactions. doi.org This inherent high reactivity, stemming from the electronic perturbation by the sulfone group, is a defining characteristic of this class of compounds. doi.org The phenyl substituent in 3-phenyl-2H-thiete 1,1-dioxide further modulates this reactivity through its own electronic and steric effects.

Mechanistic Probes through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. These studies provide detailed energy profiles of reaction pathways, allowing for the rationalization of product distributions and the identification of transient intermediates.

Thiete 1,1-dioxides are known to participate in a variety of cycloaddition reactions, including [4+2] Diels-Alder and 1,3-dipolar cycloadditions. researchgate.netepdf.puborgsyn.org DFT calculations have been instrumental in elucidating the mechanisms of these reactions. rsc.orgmdpi.com For instance, studies on 1,3-dipolar cycloadditions of diazoalkanes with thiete 1,1-dioxide have been used to rationalize the observed regiochemistry. researchgate.netresearchgate.net

DFT methods can model the transition state structures, providing insights into the concerted or stepwise nature of the cycloaddition. mdpi.com These calculations can accurately predict activation energies and reaction thermodynamics, explaining the selectivity and feasibility of different reaction pathways. rsc.org The use of computational models allows for the systematic investigation of how substituents on both the thiete ring and the reacting partner influence the course of the reaction.

The thermal behavior of thiete 1,1-dioxides is characterized by ring-opening reactions to form highly reactive intermediates. cdnsciencepub.com Computational studies have been crucial in rationalizing the complex pathways of these thermolysis reactions. Upon heating, thiete 1,1-dioxide can undergo an electrocyclic ring opening to form vinylsulfene (CH₂=CHCH=SO₂), a transient intermediate. orgsyn.orgcdnsciencepub.com

This intermediate is not typically isolated but can be trapped by other molecules in the reaction mixture or undergo further reactions. researchgate.netorgsyn.org For example, in the absence of a trapping agent, vinylsulfene can cyclize to form a five-membered unsaturated sultine (a cyclic sulfinic ester). orgsyn.orgcdnsciencepub.com Computational modeling of the potential energy surface for these reactions helps to understand the energetics of the ring-opening process, the stability of the vinylsulfene intermediate, and the barriers to subsequent reactions. cdnsciencepub.comresearchgate.net

Table 2: Key Intermediates in the Thermolysis of Thiete 1,1-Dioxides

| Intermediate | Formation Pathway | Subsequent Reactions |

|---|---|---|

| Vinylsulfene | Electrocyclic ring-opening of the thiete 1,1-dioxide ring. orgsyn.orgcdnsciencepub.com | Trapping by dienophiles, reaction with phenols, or intramolecular cyclization. researchgate.netorgsyn.org |

Molecular orbital perturbation theory provides a qualitative and semi-quantitative framework for understanding and predicting the reactivity of molecules, particularly in cycloaddition reactions. acs.org This approach has been successfully applied to rationalize the regioselectivity observed in the 1,3-dipolar cycloadditions of diazoalkanes with thiete 1,1-dioxide. researchgate.netresearchgate.net

According to frontier molecular orbital (FMO) theory, a key component of perturbation theory, the dominant interactions occur between the HOMO of one reactant and the LUMO of the other. The relative energies and orbital coefficients of the FMOs on the interacting atoms determine the preferred orientation (regiochemistry) of the cycloaddition. acs.org By analyzing the FMOs of this compound and its reaction partners, it is possible to predict which regioisomeric product will be favored, providing a powerful predictive tool that complements experimental and more complex computational studies. researchgate.net

Conformational Analysis and Stereochemical Considerations

The unique structural and electronic properties of this compound and its derivatives have prompted investigations into their conformational preferences and stereochemical features, particularly the potential for axial chirality.

Conformational Analysis

Research has shown that the functionalization of 3-substituted thiete dioxides can lead to the formation of axially chiral molecules. researchgate.netd-nb.info This chirality arises from hindered rotation around the aryl-thiete bond, leading to stable atropisomers. mdpi.com The stability of these atropisomers is influenced by both steric and electronic factors. d-nb.info For instance, the introduction of bulky substituents on the phenyl ring or at the 2-position of the thiete ring can significantly raise the barrier to rotation, allowing for the isolation of individual atropisomers.

Atropisomerism and Axial Chirality

Axial chirality is a key stereochemical feature observed in certain derivatives of this compound. d-nb.info This phenomenon is of significant interest in various fields of chemistry, including the development of novel catalysts and in drug design. d-nb.info

A notable strategy for inducing axial chirality involves the C-H functionalization of 3-substituted thiete dioxides. researchgate.netd-nb.info This approach has been successfully employed to synthesize a library of 2,3-disubstituted thiete dioxides that exhibit axial chirality in the solid state. researchgate.netd-nb.info The stability of these chiral structures has been attributed to electrostatic interactions within the crystal lattice. researchgate.net

In one study, a palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides was utilized to create a variety of axially chiral molecules. d-nb.info The resulting 2,3-disubstituted thiete dioxides displayed a helical shape due to the twisting of two σ-bonds. d-nb.info This work demonstrated that electronic effects, in addition to steric hindrance, play a crucial role in determining the geometry of these electron-poor, strained ring systems. d-nb.info The observation of this double axial chirality in the solid state suggests potential applications for these compounds as novel chiral scaffolds. d-nb.info

The table below summarizes key findings related to the synthesis and observation of axial chirality in this compound derivatives.

| Precursor | Reaction Type | Key Finding | Citation |

| 3-Substituted thiete dioxides | C-H functionalization | Formation of a library of axially chiral 2,3-disubstituted thiete dioxides. | researchgate.netd-nb.info |

| 3-Substituted thiete dioxides | Palladium-catalyzed C-H functionalization | Resulting molecules exhibit a helical shape and double axial chirality in the solid state. | d-nb.info |

| 3-(3-bromo-5-methoxyphenyl)-2H-thiete 1,1-dioxide | Palladium-catalyzed C-H functionalization | Synthesis of a cyclic trimer with a specific melting point and IR spectrum. | d-nb.info |

It is important to note that while the parent this compound itself may not exhibit stable atropisomerism at room temperature, appropriate substitution provides a powerful tool for introducing and studying axial chirality in this class of compounds. The development of synthetic methods to access these chiral molecules opens up avenues for their exploration in asymmetric synthesis and materials science.

Future Research Directions and Perspectives for 3 Phenyl 2h Thiete 1,1 Dioxide

Development of Asymmetric Synthetic Methodologies

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals and chiral materials. For 3-phenyl-2H-thiete 1,1-dioxide derivatives, the development of asymmetric synthetic methodologies represents a significant and promising research frontier.

A key area of future development lies in the creation of axially chiral thiete dioxides. Recent studies have shown that palladium-catalyzed C-H functionalization of 3-substituted thiete dioxides can lead to the formation of axially chiral 2,3-disubstituted thiete dioxides. nih.govd-nb.info These molecules derive their stability from electrostatic interactions in the solid state. nih.govnih.gov However, a challenge remains in achieving configurational stability in solution, as a low rotational barrier can prevent the separation of enantiomers. d-nb.info Future work will likely focus on introducing bulkier or electronically distinct substituents to increase this rotational barrier, enabling the isolation of stable enantiopure atropisomers. The development of novel chiral catalysts and ligands specifically designed for the C-H functionalization of the thiete dioxide scaffold is a critical step in this direction. nih.gov

Furthermore, the thiete dioxide core can serve as a chiral scaffold for subsequent transformations. The strained four-membered ring can undergo various cycloaddition reactions, and the presence of a chiral center would allow for diastereoselective transformations, providing access to complex chiral molecules that are difficult to synthesize by other means. researchgate.netorgsyn.org Research into diastereoselective [3+2] cycloadditions with nitrilimines or diazomethane (B1218177), for instance, could yield novel pyrazoline-fused thietane (B1214591) 1,1-dioxides with multiple stereocenters. researchgate.netresearchgate.net

Exploration of Bioactive Analogues and Structure-Activity Relationships

While natural products containing the thiete core have not been reported, their saturated analogues, thietanes, have found applications in drug discovery. nih.govd-nb.info This suggests that the thiete dioxide scaffold, particularly functionalized derivatives of this compound, could be a valuable starting point for generating new bioactive molecules. The axial chirality that can be introduced into these systems is of significant interest, as chirality plays a crucial role in drug design and molecular recognition. nih.govd-nb.info

Future research will involve the synthesis of libraries of this compound analogues with diverse substituents on the phenyl ring and at the 2-position of the thiete ring. These libraries can then be screened for various biological activities, including antimicrobial, antiviral, and anticancer properties, as has been done for structurally similar compounds. ontosight.ai The unique electronic nature and strained ring system of the thiete dioxide moiety may lead to novel modes of interaction with biological targets. nih.gov

Systematic structure-activity relationship (SAR) studies will be essential to understand how modifications to the core structure influence biological activity. For example, introducing electron-donating or electron-withdrawing groups to the phenyl ring, or varying the steric bulk of substituents, could modulate the compound's potency and selectivity. nih.gov The ability of the thiete dioxide to act as a dienophile in Diels-Alder reactions or to undergo cycloadditions also opens pathways to a wide range of fused heterocyclic systems, further expanding the chemical space for biological exploration. orgsyn.org

Integration into Materials Science and Supramolecular Chemistry

The distinct structural and electronic characteristics of thiete dioxides make them highly attractive for applications in materials science and supramolecular chemistry. nih.gov A particularly exciting avenue is their use as templates for the construction of novel macrocyclic structures. nih.govnih.gov

Researchers have demonstrated that 3-substituted thiete dioxides can be engaged in the formation of cyclic trimers, creating unprecedented macrocyclic systems. nih.govnih.gov These thiete dioxide-based macrocycles can be considered analogues of spherands, which are known for their ability to form strong complexes with cations due to their preorganized, electron-rich cavities. d-nb.info Future work could explore the synthesis of a wider range of these macrocycles and investigate their host-guest chemistry, potentially leading to new sensors, ionophores, or phase-transfer catalysts.

The tendency of 2,3-disubstituted thiete dioxides to form axially chiral structures that are stable in the solid state opens up possibilities in crystal engineering and the development of chiral materials. nih.govd-nb.info The observation of thiete dioxide-based double axial chirality in the solid state could pave the way for novel chiral scaffolds with applications in nonlinear optics or asymmetric catalysis. d-nb.info Further investigation into controlling the solid-state packing of these molecules through systematic variation of substituents is a promising research direction. Additionally, the incorporation of the rigid and strained thiete dioxide unit into polymers could impart unique thermal or mechanical properties. The synthesis of platinum complexes containing this compound has already been reported, hinting at potential applications in catalysis or as organometallic materials. bldpharm.com Exploring the coordination chemistry of this ligand with other transition metals could lead to new materials with interesting electronic or magnetic properties.

Q & A

Q. What are the standard synthetic routes for 3-phenyl-2H-thiete 1,1-dioxide, and how can reaction conditions be optimized?

The synthesis of this compound derivatives typically involves oxidative functionalization of thietane precursors. A robust method involves the oxidation of thietane using tungsten trioxide (WO₃·H₂O) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH 11.5) at 0–10°C, followed by selective chlorination at the 3-position via UV irradiation in the presence of Cl₂ and CCl₄ . Optimization includes controlling reaction temperature, stoichiometry of oxidizing agents, and purification steps (e.g., recrystallization from toluene). For phenyl-substituted derivatives, subsequent Suzuki coupling or Friedel-Crafts alkylation may introduce the aromatic moiety.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Structural validation requires a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring strain (e.g., deshielded sulfone protons).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELXL refinement ( ) and ORTEP-III visualization ( ) resolve bond lengths and angles, particularly the strained thiete ring and sulfone group geometry. Crystallographic data should be deposited in the Cambridge Structural Database (CSD) for reproducibility.

Q. What are the key reactivity patterns of this compound in cycloaddition reactions?

The strained thiete ring participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming bicyclic sulfone adducts. Additionally, nucleophilic ring-opening reactions with amines or thiols yield functionalized sulfonamides or thioethers. Reaction regioselectivity is influenced by the electron-withdrawing sulfone group, which activates the 2H-thiete ring toward electrophilic attack .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic and steric effects of the phenyl substituent on 2H-thiete 1,1-dioxide reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the HOMO-LUMO gap reduction caused by the phenyl group, enhancing electrophilicity at the 2-position. Steric maps reveal conformational constraints due to phenyl-thiete ring interactions, which can hinder or favor specific reaction pathways (e.g., [2+2] vs. [4+2] cycloadditions). These insights guide the design of derivatives with tailored reactivity .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often arise from solvent effects, impurities, or tautomerism. Validation strategies include:

- Cross-referencing with high-purity standards synthesized via validated routes ( ).

- Variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Computational spectroscopy (e.g., GIAO-DFT) to predict and match experimental peaks .

Q. How can the biological activity of this compound be systematically explored while avoiding artifacts from synthetic byproducts?

- Purity Assurance : Use HPLC (>98% purity) and elemental analysis to exclude contaminants.

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified phenyl substituents (e.g., electron-withdrawing groups) and test against target enzymes or cell lines.

- Mechanistic Probes : Employ isotopic labeling (e.g., ³⁵S) to track metabolic pathways .

Q. What advanced crystallographic techniques address challenges in resolving disordered sulfone groups in this compound structures?

For disordered sulfone moieties:

- Twinned Data Refinement : Use SHELXL’s TWIN and BASF commands to model overlapping domains ( ).

- High-Pressure Crystallization : Reduce thermal motion by growing crystals under high pressure (e.g., 0.5 GPa).

- Synchrotron Radiation : Enhance resolution with high-flux X-ray sources (λ = 0.7–1.0 Å) .

Methodological Considerations

- Synthesis Optimization : Monitor reaction progress via TLC or in-situ IR to minimize side products (e.g., over-oxidation to sulfonic acids).

- Data Reproducibility : Deposit synthetic protocols in repositories like SynArchive and crystallographic data in the CSD.

- Ethical Compliance : Adhere to safety guidelines for handling chlorinating agents (Cl₂) and UV irradiation equipment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.